molecular formula C9H20Cl3NOPb B14293350 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine CAS No. 112915-38-5

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine

Cat. No.: B14293350
CAS No.: 112915-38-5
M. Wt: 472 g/mol
InChI Key: PPKVSPOXJWGAND-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine is a chemical compound known for its unique structure and properties It contains a trichloroethane backbone with diethylamine and trimethylplumbyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine typically involves the reaction of 2,2,2-trichloroethanol with diethylamine and trimethylplumbane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as sodium hydroxide. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The trichloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ethanes or amines.

Scientific Research Applications

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine has several applications in scientific research:

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The trichloro and plumbyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This compound may also disrupt cellular membranes and interfere with signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trichloro-N,N-diethyl-1-[(trimethylgermyl)oxy]ethan-1-amine: Similar structure but contains a germyl group instead of a plumbyl group.

    1,1,2-Trichloroethane: Similar trichloroethane backbone but lacks the diethylamine and plumbyl groups.

Uniqueness

2,2,2-Trichloro-N,N-diethyl-1-[(trimethylplumbyl)oxy]ethan-1-amine is unique due to the presence of the trimethylplumbyl group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where the reactivity and stability of the plumbyl group are advantageous.

Properties

CAS No.

112915-38-5

Molecular Formula

C9H20Cl3NOPb

Molecular Weight

472 g/mol

IUPAC Name

2,2,2-trichloro-N,N-diethyl-1-trimethylplumbyloxyethanamine

InChI

InChI=1S/C6H11Cl3NO.3CH3.Pb/c1-3-10(4-2)5(11)6(7,8)9;;;;/h5H,3-4H2,1-2H3;3*1H3;/q-1;;;;+1

InChI Key

PPKVSPOXJWGAND-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(C(Cl)(Cl)Cl)O[Pb](C)(C)C

Origin of Product

United States

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